Dansylamino-pitc
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(dimethylamino)-N-(4-isothiocyanatophenyl)naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c1-22(2)18-7-3-6-17-16(18)5-4-8-19(17)26(23,24)21-15-11-9-14(10-12-15)20-13-25/h3-12,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGXHCHKGRQLHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145062 | |
| Record name | 4-(N-1-Dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102417-94-7 | |
| Record name | 4-(N-1-Dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102417947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(N-1-Dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[5-(Dimethylamino)-1-naphthalenesulfonylamino]phenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Methodological Advancements in Protein and Peptide Analysis
Applications of Dansylamino-PITC in Protein Sequencing
This compound, also known as 4-(Dansylamino)phenyl isothiocyanate or DNSAPITC, has emerged as a key reagent in protein sequencing, primarily through its application in the Edman degradation process. glpbio.comumich.edu Its utility stems from the introduction of a highly fluorescent dansyl group, which allows for the detection of minute quantities of amino acids.
The Edman degradation, a cornerstone of protein sequencing, involves the sequential removal and identification of amino acids from the N-terminus of a peptide or protein. springernature.comresearchgate.netwikipedia.org The process traditionally utilizes phenylisothiocyanate (PITC) as the coupling reagent. springernature.comresearchgate.net Under alkaline conditions, PITC reacts with the free N-terminal amino group to form a phenylthiocarbamyl (PTC) derivative. mtoz-biolabs.comcreative-proteomics.com Subsequent treatment with a strong anhydrous acid, such as trifluoroacetic acid (TFA), cleaves the N-terminal residue as a thiazolinone derivative, which is then converted to a more stable phenylthiohydantoin (PTH)-amino acid for identification. wikipedia.orgcreative-proteomics.com
The introduction of this compound represents a significant methodological advancement. By incorporating a dansyl moiety, this reagent functions as a fluorescent coupling agent. glpbio.comcerealsgrains.org The fundamental principle of the Edman degradation remains the same; however, the resulting cleaved amino acid derivative is now fluorescently tagged. This intrinsic fluorescence provides a substantial advantage in detection over the UV absorbance-based detection of traditional PTH-amino acids.
The dansyl-Edman method, a related technique, traditionally involves using dansyl chloride to identify the N-terminal amino acid of a peptide at each cycle of the Edman degradation. ehu.eusthermofisher.com This method is noted for being approximately one hundred times more sensitive than methods that identify PTH amino acids. ehu.eus The use of this compound as the coupling reagent itself streamlines this process by integrating the highly sensitive fluorescent tag directly into the Edman degradation workflow.
Protein microsequence analysis deals with the sequencing of very small amounts of protein, often in the picomole range. nih.gov In this context, the sensitivity of the detection method is paramount. The use of this compound significantly enhances detection sensitivity due to the high quantum yield of the dansyl group's fluorescence. thermofisher.com This allows for the accurate sequencing of proteins that are available in limited quantities, such as those isolated from biological samples through techniques like 2D gel electrophoresis and subsequent blotting onto PVDF membranes. wikipedia.org
The development of automated protein sequencers has further capitalized on the benefits of sensitive reagents like this compound. researchgate.net These instruments automate the repetitive cycles of coupling, cleavage, and extraction, and when coupled with highly sensitive fluorescence detectors, they can provide reliable sequence data from sub-picomolar amounts of protein. mtoz-biolabs.com The enhanced sensitivity afforded by this compound and similar fluorescent reagents has been instrumental in advancing the field of proteomics by enabling the characterization of low-abundance proteins.
Utilization in Amino Acid Derivatization for Chromatographic Analysis
Beyond protein sequencing, this compound is a valuable reagent for the quantitative analysis of amino acids using chromatography, particularly High-Performance Liquid Chromatography (HPLC). The derivatization of amino acids is essential to impart properties that facilitate their separation and detection.
Pre-column derivatization involves reacting the amino acids with a labeling reagent prior to their introduction into the HPLC system. springernature.comnih.gov This approach is widely used for amino acid analysis due to its sensitivity and the versatility of available derivatizing agents. springernature.com this compound serves as an effective pre-column derivatization reagent, converting amino acids into fluorescent derivatives that can be readily separated and quantified. glpbio.comcerealsgrains.org
The efficiency of the derivatization reaction is critical for accurate and reproducible amino acid analysis. Key parameters that are typically optimized include pH, temperature, reaction time, and reagent concentration. For dansyl-based derivatizations, the reaction is generally carried out under alkaline conditions to ensure the deprotonation of the amino groups, making them nucleophilic.
Based on studies with similar derivatizing agents like dansyl chloride and PITC, the following table summarizes typical conditions that are optimized for such reactions. researchgate.netmtoz-biolabs.comthermofisher.com
| Parameter | Optimized Range/Condition | Rationale |
| pH | 9.0 - 10.5 | Ensures the N-terminal amino group is unprotonated and reactive towards the isothiocyanate group. |
| Temperature | Room Temperature to 60°C | Balances reaction rate with the stability of the derivatizing reagent and the resulting derivatives. Higher temperatures can accelerate the reaction but may also lead to degradation. |
| Reaction Time | 5 - 120 minutes | Sufficient time must be allowed for the reaction to go to completion for all amino acids. The optimal time is a compromise between completeness and sample throughput. |
| Solvent | Aqueous-organic mixture (e.g., acetonitrile (B52724)/water, ethanol/water/triethylamine) | Ensures solubility of both the amino acids and the typically hydrophobic derivatizing reagent. The organic component helps to solubilize the reagent, while the aqueous buffer maintains the optimal pH. |
| Reagent Ratio | Molar excess of this compound | Drives the reaction to completion, ensuring that all amino acids are derivatized. |
This table presents a generalized summary of optimized conditions for amino acid derivatization with reagents similar to this compound, based on established chemical principles.
Once derivatized, the Dansylamino-amino acid derivatives are typically separated by reversed-phase HPLC (RP-HPLC). nih.govnih.gov Method development focuses on achieving baseline resolution of all amino acid derivatives in the shortest possible time.
The separation is influenced by the choice of stationary phase (column), mobile phase composition, gradient profile, and temperature. C18 columns are commonly employed for the separation of these relatively hydrophobic derivatives. nih.gov The mobile phase usually consists of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. A gradient elution, where the concentration of the organic modifier is increased over time, is typically required to elute all the derivatized amino acids with good resolution.
The following table outlines key parameters in the development of an RP-HPLC method for the analysis of derivatized amino acids, drawing on established protocols for similar compounds. umich.educerealsgrains.orgnih.gov
| Parameter | Typical Conditions | Purpose |
| Column | Reversed-Phase C8 or C18, 3-5 µm particle size | The hydrophobic stationary phase interacts with the nonpolar parts of the derivatized amino acids, allowing for their separation based on hydrophobicity. |
| Mobile Phase A | Aqueous buffer (e.g., sodium acetate, ammonium (B1175870) acetate) at a controlled pH | Controls the ionization state of any residual acidic or basic groups on the derivatives, influencing their retention. |
| Mobile Phase B | Organic solvent (e.g., Acetonitrile, Methanol) | The strong solvent used to elute the hydrophobic derivatives from the column. |
| Gradient | Linear or multi-step gradient from a low to a high percentage of Mobile Phase B | Allows for the separation of both hydrophilic and hydrophobic amino acid derivatives in a single run. |
| Flow Rate | 0.5 - 1.5 mL/min | Optimized to achieve good separation efficiency without generating excessive backpressure. |
| Column Temperature | 30 - 50°C | Improves peak shape and reproducibility of retention times by reducing mobile phase viscosity and enhancing mass transfer. |
| Detection | Fluorescence Detector (Excitation/Emission wavelengths specific for the dansyl group) or UV Detector | Provides high sensitivity and selectivity for the detection of the derivatized amino acids. |
This table provides a general framework for the development of RP-HPLC methods for the separation of amino acid derivatives, based on common practices in the field.
Comparison with Alternative Derivatization Reagents
Phenylisothiocyanate (PITC), famously known as Edman's reagent, forms the cornerstone of traditional protein sequencing. metwarebio.com It reacts with the N-terminal amino group of a peptide under alkaline conditions to form a phenylthiocarbamyl (PTC) derivative. metwarebio.comnih.gov Subsequent treatment with anhydrous acid cleaves the N-terminal residue as a thiazolinone derivative, which is then converted to a more stable phenylthiohydantoin (PTH)-amino acid for identification, typically by HPLC with UV detection. metwarebio.comyoutube.com This process allows for the stepwise, sequential removal and identification of amino acids without hydrolyzing the entire peptide. nih.govnih.gov
Dansyl Chloride, on the other hand, is primarily used as a highly sensitive fluorescent labeling agent for N-terminal amino acid analysis. wikipedia.orgresearchgate.net It reacts with primary and secondary amino groups to yield intensely fluorescent dansyl-sulfonamide adducts. wikipedia.org Unlike the Edman degradation, the standard dansyl chloride method requires total acid hydrolysis of the peptide after labeling. The fluorescent N-terminal dansyl-amino acid is then identified by chromatography. glpbio.com This provides information only about the N-terminal residue, not the entire sequence in a stepwise manner. While extremely sensitive, its primary drawback is the requirement for complete peptide destruction and its inability to provide sequence data beyond the first residue. glpbio.com Furthermore, the derivatization reaction with dansyl chloride can be slow and the resulting derivatives may have limited stability. researchgate.net
This compound effectively merges the functionalities of both PITC and Dansyl Chloride. It retains the isothiocyanate group necessary for the sequential Edman degradation chemistry while incorporating the highly fluorescent dansyl moiety as a reporter. This allows for the stepwise sequencing of peptides with the significant advantage of fluorescence detection, which offers substantially higher sensitivity than the UV detection used for PTH-amino acids.
Table 1: Comparison of Derivatization Reagents
| Feature | Phenylisothiocyanate (PITC) | Dansyl Chloride | This compound |
| Reaction Group | Isothiocyanate | Sulfonyl Chloride | Isothiocyanate |
| Target | N-terminal α-amino group | Primary & Secondary amino groups | N-terminal α-amino group |
| Methodology | Sequential Edman Degradation | N-terminal Labeling + Total Hydrolysis | Sequential Edman Degradation |
| Detection | UV Absorbance | Fluorescence | Fluorescence |
| Primary Use | Protein Sequencing | N-terminal Identification, Labeling | High-Sensitivity Protein Sequencing |
| Key Advantage | Sequential Analysis | High Sensitivity | Sequential Analysis with High Sensitivity |
| Key Disadvantage | Lower Sensitivity (UV) | Destroys Peptide Sequence | More complex reagent synthesis |
This compound is part of a broader class of modified Edman reagents designed to increase detection sensitivity. The quest for higher sensitivity has led to the development of various chromophoric and fluorophoric isothiocyanates.
Comparative studies often evaluate reagents based on factors like reaction efficiency, stability of the derivatives, and the limits of detection. Another well-known reagent in this category is 4-dimethylaminoazobenzene-4′-sulfonyl chloride (dabsyl chloride). researchgate.net Like dansyl chloride, dabsyl chloride reacts with primary and secondary amino groups to form colored dabsyl-amino acids, which are detected in the visible wavelength range, offering good sensitivity and derivative stability. researchgate.net
Another approach involves using tags suitable for mass spectrometry, such as 4-bromophenyl isothiocyanate (4-Br-PITC). This reagent introduces a bromine isotopic signature into the N-terminal peptide, which can be readily identified in a mass spectrum due to the characteristic pattern of bromine's natural isotopes (79Br and 81Br). nih.gov This method combines the chemical sequencing of Edman chemistry with the high specificity and sensitivity of mass spectrometric detection. nih.gov
Compared to these alternatives, this compound provides a direct method for high-sensitivity fluorescent detection within the established workflow of automated sequencers, which are often equipped with fluorescence detectors. It offers a significant sensitivity enhancement over the original PITC method without requiring a switch to mass spectrometry-based detection, as is the case with isotopically-tagged reagents like 4-Br-PITC.
Automated Procedures for Amino Acid Analysis using this compound
The automation of the Edman degradation was a pivotal advancement in protein chemistry, first achieved by Edman and Begg in 1967. nih.gov By the 1980s, commercially available automated protein sequencers had become widespread, streamlining the repetitive cycles of coupling, cleavage, and conversion. nih.gov These instruments automate the delivery of reagents and solvents, the precise control of reaction conditions, and the collection of the cleaved amino acid derivatives for subsequent HPLC analysis.
This compound is designed as a "Fluorescent Coupling Reagent for Edman Degradation," making it suitable for integration into these automated systems. starshinechemical.com The workflow in an automated sequencer using this compound would follow the standard Edman cycle, with modifications to the detection step:
Coupling: The peptide or protein, immobilized on a solid support, is treated with this compound under alkaline conditions to label the N-terminal amino acid.
Cleavage: Anhydrous acid (e.g., trifluoroacetic acid) is introduced to cleave the labeled N-terminal residue as an anilinothiazolinone (ATZ) derivative.
Conversion: The extracted ATZ-amino acid derivative is converted to the more stable phenylthiohydantoin (PTH) form, which in this case is a fluorescent Dansylamino-PTH-amino acid.
Detection: The resulting fluorescent derivative is injected into an HPLC system equipped with a fluorescence detector for identification and quantification. The high quantum yield of the dansyl group allows for detection at picomole or even femtomole levels.
The process is then repeated for the next amino acid in the sequence. The use of this compound in an automated sequencer provides a direct, high-sensitivity alternative to the standard PITC/UV-detection method, allowing for the analysis of smaller amounts of protein.
Integration with Mass Spectrometry Techniques
While this compound enhances traditional Edman sequencing, its integration with mass spectrometry (MS) unlocks even more powerful analytical capabilities. The high mass accuracy and sensitivity of modern MS platforms complement the sequencing process.
UHPLC-HRMS systems are powerful tools for the analysis of complex biological mixtures, including derivatized peptides. mdpi.com The combination of the high-resolution separation provided by UHPLC and the precise mass measurement of HRMS (like Orbitrap or TOF analyzers) is ideal for analyzing products from a this compound reaction. mdpi.comnih.gov
In this application, the fluorescent Dansylamino-PTH-amino acid derivatives generated from each Edman cycle would be separated by UHPLC and introduced into the HRMS instrument. The key advantages are:
Unambiguous Identification: HRMS provides a highly accurate mass measurement of the derivatized amino acid. This allows for confident identification by matching the exact mass to the theoretical mass of each of the 20 common amino acids plus the known mass of the Dansylamino-PTH tag. This can resolve ambiguities that may arise in HPLC retention time-based identification, for example, with co-eluting species.
Analysis of Modified Amino Acids: Post-translationally modified amino acids, which may have unexpected HPLC retention times, can be readily identified by their unique and accurate mass. nih.gov
Increased Confidence: The combination of HPLC retention time, fluorescence detection, and high-resolution mass data provides multiple, orthogonal points of confirmation for each amino acid in the sequence, leading to extremely high confidence in the final result. A study developing a novel UHPLC-HRMS method for amino metabolites achieved detection limits in the low femtomole range. nih.gov
ESI-MS/MS provides an additional layer of structural confirmation for the identified amino acid derivatives. In this technique, the derivatized molecule (the precursor ion) is selected and fragmented, and the resulting fragment ions (product ions) are analyzed. This fragmentation pattern serves as a structural fingerprint.
For dansyl-derivatized molecules, specific and predictable fragmentation patterns are observed. Research on other dansylated compounds has shown that the dansyl group itself produces highly characteristic fragment ions upon collision-induced dissociation. nih.gov
A key signature ion for the dansyl moiety (5-(dimethylamino)naphthalene-1-sulfonyl) has been identified at a mass-to-charge ratio (m/z) of 234.0585. nih.gov The presence of this ion in an MS/MS spectrum would be a strong indicator of a dansyl-containing compound. Another characteristic fragment is the dimethylaminonaphthalene cation at m/z 170.0965. nih.gov
When analyzing a Dansylamino-PTH-amino acid, the ESI-MS/MS spectrum would be expected to show:
The molecular ion of the derivative.
The characteristic signature ions of the dansyl group.
Fragment ions corresponding to the loss of the dansyl group or parts of the PTH structure, leaving a fragment related to the specific amino acid side chain.
This detailed fragmentation data provides definitive structural proof of the identified amino acid at each step of the sequencing process.
Table 2: Expected Characteristic ESI-MS/MS Fragments for Dansyl-Containing Derivatives
| Ion Description | Proposed Structure / Origin | Expected m/z (monoisotopic) | Citation |
| Dansyl Moiety | [C₁₂H₁₂NO₂S]⁺ | 234.0585 | nih.gov |
| Dimethylaminonaphthalene Cation | [C₁₂H₁₂N]⁺ | 170.0965 | nih.gov |
Molecular Interactions and Biological Probing with Dansylamino Pitc Derivatives
Fluorescent Labeling of Biomolecules
Dansylamino-phenylisothiocyanate (Dansylamino-PITC) is a versatile fluorescent labeling agent utilized in biochemical research, particularly for the analysis and tracking of proteins and other biomolecules. chemimpex.com The compound incorporates a dansyl group, which is responsible for its fluorescent properties, making it a valuable tool for visualizing biological molecules in various assays. chemimpex.com The fluorescence emission of this compound is characterized by a blue fluorescence with a maximum excitation (λex, max) at approximately 360 nm and a maximum emission (λem, max) at around 410 nm in a pH 7 buffer. A notable characteristic of its fluorescence is that the spectra are not dependent on pH.
The stability and strong fluorescent signal of this compound contribute to clearer imaging and more dependable outcomes in a range of applications. chemimpex.com Its high sensitivity and specificity distinguish it from other labeling agents, making it a preferred choice for researchers in the life sciences. chemimpex.com
Conjugation Strategies with Amine-Containing Biological Entities
The primary mechanism for labeling biomolecules with this compound involves its isothiocyanate (-N=C=S) functional group. chemimpex.com This group efficiently reacts with primary and secondary amine groups (-NH2) present in biological molecules, such as the N-terminal alpha-amino group of peptides and proteins or the epsilon-amino group of lysine (B10760008) residues. chemimpex.com This reaction, known as a coupling reaction, results in the formation of a stable thiourea (B124793) bond. This covalent linkage ensures that the fluorescent dansyl tag is securely attached to the target biomolecule, allowing for precise tracking and analysis. chemimpex.com The efficiency of this conjugation facilitates the creation of highly specific probes for investigating protein interactions and dynamics. chemimpex.com
Studies of Protein Dynamics and Interactions in Cellular Systems
This compound is frequently used to label proteins for fluorescence studies, which enables researchers to monitor protein interactions and their dynamic processes within living cells. chemimpex.com Once conjugated to a protein, the dansyl group acts as a fluorescent reporter, allowing for the visualization and tracking of the protein's location, movement, and binding events. chemimpex.com This makes it an invaluable tool for elucidating complex cellular mechanisms. chemimpex.com
The strong fluorescent properties of this compound make it well-suited for fluorescence microscopy applications. chemimpex.com Researchers utilize this compound to label specific proteins, which can then be visualized within fixed or living cells. This allows for the study of protein localization, trafficking, and co-localization with other cellular components, providing insights into their biological functions. chemimpex.com The stability of the label contributes to reliable and clear imaging results in these microscopic studies. chemimpex.com
This compound is also employed in flow cytometry. chemimpex.com In this application, cells or other particles are labeled with the fluorescent probe and then passed through a laser beam. The instrument detects the fluorescence emitted from each cell, allowing for the rapid analysis, counting, and sorting of cell populations based on the presence or abundance of the labeled biomolecule. The bright and stable fluorescence of this compound enhances the reliability and clarity of results obtained from flow cytometry experiments. chemimpex.com
This compound in Peptide Synthesis and Modification
Beyond its use as a fluorescent label, this compound also functions as a reagent in peptide synthesis. chemimpex.com It is classified as an Edman-type coupling reagent, which are used for N-terminal sequencing and can also serve as protecting groups during peptide synthesis. google.comresearchgate.net
Role in Enhancing Coupling Reaction Efficiency
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Synonyms | 4-(Dansylamino)phenyl isothiocyanate, 4-[[5-(Dimethylamino)-1-naphthylsulfonyl]amino]phenyl isothiocyanate | chemimpex.com |
| CAS Number | 102417-94-7 | chemimpex.com |
| Molecular Formula | C19H17N3O2S2 | chemimpex.com |
| Molecular Weight | 383.48 g/mol | chemimpex.com |
| Appearance | Pale yellow to amber to green powder | chemimpex.com |
| Fluorescence λex, max | ~360 nm (in pH 7 buffer) | |
| Fluorescence λem, max | ~410 nm (in pH 7 buffer) | |
| Reactive Group | Isothiocyanate | chemimpex.com |
| Reacts With | Amine groups (-NH2) | chemimpex.com |
| Bond Formed | Thiourea | |
Table 2: Research Applications of this compound
| Application Area | Description | Source(s) |
|---|---|---|
| Protein Labeling | Used as a fluorescent tag to track protein interactions and dynamics in live cells. | chemimpex.com |
| Fluorescence Microscopy | Enables visualization of labeled proteins to study their localization and trafficking in cellular systems. | chemimpex.com |
| Flow Cytometry | Facilitates the detection and quantification of cells labeled with the probe for population analysis. | chemimpex.com |
| Peptide Synthesis | Serves as a reagent to enhance the efficiency of coupling reactions and improve peptide yield. | chemimpex.comgoogle.com |
| Protein Sequencing | Used as an Edman-type reagent for N-terminal amino acid analysis. | researchgate.net |
Synthesis of Bioactive Peptide Constructs
The covalent labeling of peptides with fluorescent tags is a powerful strategy for elucidating their biological functions and mechanisms of action. This compound serves as an effective reagent for the synthesis of such fluorescently labeled bioactive peptides. The isothiocyanate group of this compound reacts readily with primary amino groups, such as the N-terminus of a peptide or the side chain of a lysine residue, to form a stable thiourea linkage. This conjugation imparts the fluorescent properties of the dansyl group to the peptide, enabling its visualization and tracking in biological systems. researchgate.netchemimpex.com
The synthesis of these constructs typically follows standard solid-phase peptide synthesis (SPPS) protocols. nih.gov The peptide is assembled on a solid support, and after the final amino acid is coupled and the N-terminal protecting group is removed, the resin-bound peptide is treated with a solution of this compound. researchgate.net The excess reagent and byproducts are then washed away before the labeled peptide is cleaved from the resin and purified, often by high-performance liquid chromatography (HPLC).
An example of this is the synthesis of a dansyl-triarginine peptide, designed as a fluorescent probe. In this synthesis, after the assembly of the triarginine sequence on the resin, the N-terminal Fmoc protecting group was removed, and the peptide was reacted with dansyl chloride to attach the fluorescent label. chemimpex.com While this example uses dansyl chloride, the principle of N-terminal labeling is directly applicable to this compound.
The versatility of this approach allows for the creation of a wide array of fluorescently labeled bioactive peptides, including peptide hormones and enzyme substrates, for use in various research applications. nih.govexplorationpub.com
Development of Specific Biosensors and Probes
The sensitivity of the dansyl fluorophore's emission to its local environment makes this compound an excellent candidate for the development of specific biosensors and probes. Changes in the fluorescence intensity or emission maximum of a this compound-labeled molecule upon interaction with an analyte or binding to a biomolecule can be used to detect and quantify these interactions.
Dansyl-Based Fluorescent Probes for Selective Detection of Analytes
Dansyl-containing compounds have been extensively used to create fluorescent probes for the selective detection of various analytes, particularly metal ions. The chelation of a metal ion by a receptor unit linked to the dansyl fluorophore can modulate the fluorescence properties of the dansyl group, leading to a detectable signal.
For instance, a novel fluorescent chemosensor for zinc (Zn²⁺) was developed using a compound bearing a dansyl group. researchgate.net The binding of Zn²⁺ to the sensor resulted in a significant enhancement of its fluorescence, allowing for the sensitive and selective detection of this important biological ion. Another study reported a turn-on fluorescent probe for Zn²⁺ that exhibited high selectivity and a low detection limit of 9.53 x 10⁻⁸ mol/L. The binding stoichiometry of the probe to Zn²⁺ was determined to be 1:1.
Similarly, a dansyl-based fluorescent probe was designed for the selective detection of cysteine. researchgate.net This probe exhibited a "turn-on" fluorescence response in the presence of cysteine, with a nearly 28-fold increase in fluorescence intensity. researchgate.net The development of such probes highlights the potential of this compound in creating sensitive and selective biosensors for a range of biologically relevant analytes.
| Probe Type | Analyte | Principle of Detection | Reported Performance |
| Dansyl-based chemosensor | Zinc (Zn²⁺) | Fluorescence enhancement upon ion binding. | High selectivity and sensitivity. researchgate.net |
| Turn-on fluorescent probe | Zinc (Zn²⁺) | Fluorescence "turn-on" upon ion binding. | Detection limit of 9.53 x 10⁻⁸ mol/L; 1:1 binding stoichiometry. |
| Dansyl-based probe | Cysteine | "Turn-on" fluorescence response. | ~28-fold fluorescence intensity enhancement. researchgate.net |
Investigations into Ligand-Biomolecule Binding Sites
The environmentally sensitive fluorescence of the dansyl group is a powerful tool for investigating the binding of ligands to biomolecules, such as proteins and receptors. When a dansyl-labeled ligand binds to a biomolecule, the change in the microenvironment of the dansyl fluorophore, often a shift to a more hydrophobic environment within a binding pocket, can lead to a significant increase in fluorescence intensity and a blue shift in the emission maximum. researchgate.net
This principle has been effectively used to study protein-protein interactions. For example, dansylated calmodulin (D-CaM) has been employed to monitor its interaction with various proteins, including ion channels. researchgate.net The binding of D-CaM to a target protein results in a change in the fluorescence signal, providing insights into the dynamics and affinity of the interaction. researchgate.net
Fluorescence Resonance Energy Transfer (FRET) is another powerful technique that can be utilized with dansyl-labeled peptides to probe molecular distances and conformational changes. nih.gov In a FRET experiment, the dansyl group can act as an acceptor for a donor fluorophore, such as tryptophan. The efficiency of energy transfer is dependent on the distance between the donor and acceptor, allowing for the characterization of ligand-induced conformational changes in a protein or the proximity of different binding partners. nih.gov For instance, FRET measurements between a donor tryptophan and an N-terminally attached dansyl group have been used to probe the conformational distributions of prion protein repeat peptides. nih.gov
These fluorescence-based methods, utilizing this compound-labeled ligands, provide a sensitive and quantitative means to study the intricacies of ligand-biomolecule interactions, which is crucial for drug discovery and understanding biological processes. nih.gov
Advanced Applications and Translational Research
Diagnostic Assay Development Utilizing Dansylamino-PITC
The unique properties of this compound, including its high sensitivity and specificity, make it a valuable tool in the development of diagnostic assays for disease monitoring. chemimpex.com Its isothiocyanate group readily reacts with amine-containing biomolecules, allowing for their fluorescent labeling and subsequent detection. chemimpex.com
The analysis of amino acid profiles in biological fluids is a crucial tool for diagnosing and monitoring various metabolic disorders and diseases. nih.gov this compound can be employed as a pre-column derivatization reagent in High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) to quantify amino acids in samples such as plasma, urine, and cerebrospinal fluid. nih.govnih.gov This methodology offers high sensitivity and allows for the simultaneous determination of multiple amino acids in a single chromatographic run. nih.govresearchgate.net
For instance, altered levels of specific amino acid neurotransmitters, such as glutamate, aspartate, and gamma-aminobutyric acid (GABA), are associated with various neurological disorders. nih.govmdpi.com The derivatization of these neurotransmitters with this compound enables their sensitive detection, providing valuable insights into disease pathogenesis and progression. nih.gov A method using the related compound dansyl chloride has been optimized for the isocratic HPLC-UV detection of six neuroactive amino acids, demonstrating the potential for this compound in similar applications. nih.gov
The following table summarizes a representative HPLC-FLD method for the analysis of dansylated amino acids, which could be adapted for this compound. researchgate.net
| Parameter | Condition |
| Derivatization Reagent | Dansyl chloride (similar reactivity to this compound) |
| Reaction pH | 9.5–10 |
| Reaction Temperature | 38–60 °C |
| HPLC Column | C8 or C18 reversed-phase |
| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., acetonitrile (B52724)/methanol) |
| Detection | Fluorescence Detector |
| Excitation Wavelength | ~324 nm |
| Emission Wavelength | ~559 nm |
This table presents a generalized method based on the use of dansyl chloride, which is expected to have similar parameters for this compound derivatization.
Contributions to Pharmaceutical Research and Drug Development
In the pharmaceutical industry, this compound serves as a valuable tool for investigating the interactions between drugs and biomolecules, which is a critical step in understanding a drug's mechanism of action and pharmacokinetic profile. chemimpex.com
The binding of a drug to plasma proteins, such as human serum albumin (HSA), significantly influences its distribution, metabolism, and excretion. Fluorescence spectroscopy is a powerful technique for studying these interactions. nih.gov While intrinsic protein fluorescence can be used, fluorescent probes like this compound can provide an alternative approach. A drug candidate can displace a this compound-labeled ligand from its binding site on a protein, leading to a change in the fluorescence signal. This allows for the determination of binding affinities and the identification of binding sites. nih.gov
Fluorescence polarization is another technique where a small, fluorescently labeled molecule (like a this compound conjugate) tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger protein, its tumbling slows down, and the polarization of the emitted light increases. Competitive displacement by a drug molecule can be monitored by the decrease in fluorescence polarization. nih.gov
The following table outlines the principles of a fluorescence-based drug-protein binding assay.
| Assay Principle | Description |
| Fluorescence Quenching | The binding of a drug to a protein can quench the fluorescence of a nearby fluorescent probe (e.g., a this compound derivative), with the degree of quenching related to the binding affinity. |
| Competitive Displacement | A non-fluorescent drug competes with a fluorescently labeled ligand (e.g., a this compound conjugate) for the same binding site on a protein, causing a measurable change in the fluorescence signal. |
| Fluorescence Polarization | The binding of a small fluorescent probe (e.g., a this compound conjugate) to a large protein increases its fluorescence polarization. A competing drug will displace the probe, leading to a decrease in polarization. |
Emerging Research Directions
The applicability of this compound is continually expanding into new research domains, including environmental science and food analysis, due to its robust and sensitive detection capabilities. chemimpex.com
Phenolic compounds are a significant class of environmental pollutants found in various water sources. nih.gov Standard methods for their detection often involve derivatization to enhance their detectability by techniques like gas chromatography (GC) or HPLC. mdpi.com The isothiocyanate group of this compound can react with the hydroxyl group of phenols under appropriate conditions, introducing a highly fluorescent tag. This would enable the sensitive detection of phenolic pollutants in water samples using HPLC-FLD. This approach offers a potential alternative to existing methods, which may use reagents like pentafluorobenzyl bromide or acetic anhydride (B1165640) for derivatization. mdpi.com
Similarly, the detection of pesticide residues in food and water is critical for public health. fao.org Many pesticides contain functional groups that could be derivatized with this compound. For example, pesticides with amine or hydroxyl groups could be targeted. A method using QuEChERS extraction followed by HPLC-tandem mass spectrometry has been developed for the simultaneous determination of multiple pesticides in fruits. nih.gov The integration of a derivatization step with this compound could enhance the sensitivity of HPLC-FLD methods for screening such residues.
The analysis of target molecules in complex matrices like biological tissues, fluids, and food presents significant analytical challenges due to the presence of numerous interfering substances. nih.govunica.it The high selectivity and sensitivity of fluorescence detection following derivatization with this compound can help to overcome these challenges.
For instance, the determination of amino acids and biogenic amines in food products like wine is important for quality control. unica.it HPLC-FLD methods using dansyl chloride have been successfully applied to simultaneously quantify these compounds in wine. unica.it Given the similar reactivity, this compound could be readily adapted for such applications, providing a robust method for food analysis.
The analysis of amino acids in various biological fluids is essential for the diagnosis of metabolic diseases. nih.gov Derivatization with reagents like phenylisothiocyanate (PITC) or o-phthalaldehyde (B127526) (OPA) followed by HPLC is a well-established technique. thermofisher.comnih.govnih.gov this compound combines the reactivity of PITC with the superior fluorescence properties of the dansyl group, potentially offering lower detection limits and improved sensitivity for the analysis of amino acids in complex biological samples. chemimpex.comresearchgate.net
The following table summarizes the application of derivatization-based HPLC methods for analysis in complex matrices.
| Application | Matrix | Target Analytes | Derivatization Reagent (Example) | Detection Method |
| Food Quality Control | Wine | Amino Acids, Biogenic Amines | Dansyl Chloride | HPLC-FLD |
| Environmental Monitoring | Water | Phenolic Compounds | Acetic Anhydride, PFBBr | GC-ECD, GC-MS |
| Clinical Diagnostics | Plasma, Urine | Amino Acids | Phenylisothiocyanate (PITC) | HPLC-UV |
| Food Safety | Fruits | Pesticides | - (Direct analysis) | HPLC-MS/MS |
This table illustrates established methods for which this compound could be a suitable alternative or improvement for the derivatization step.
Challenges and Future Perspectives in Dansylamino Pitc Research
Addressing Limitations in Derivatization Stability and Selectivity
A primary area of concern in the use of Dansylamino-PITC, and indeed many derivatizing agents, is the stability of the resulting labeled molecules and the selectivity of the labeling reaction. The phenylisothiocyanate (PITC) moiety reacts with primary and secondary amines to form a phenylthiocarbamoyl (PTC) derivative. Research on PTC-amino acids has shown that these derivatives can be relatively unstable at room temperature, with stability varying depending on the specific amino acid. This instability can impact the reproducibility and accuracy of quantitative analyses.
Furthermore, the dansyl group, while providing excellent fluorescence, is known from studies with dansyl chloride to react with not only amino groups but also with hydroxyl groups, which can lead to a lack of selectivity. researchgate.net The reaction conditions, such as pH and temperature, must be carefully optimized to favor the desired reaction and minimize side products. For instance, dansylation reactions are typically carried out at an alkaline pH (9.5-10) and elevated temperatures to ensure efficient derivatization of amino acids. researchgate.net
Future research should focus on a systematic evaluation of the stability of this compound derivatives under various storage and analytical conditions. This could involve kinetic studies to determine degradation rates and identify optimal conditions for long-term storage of labeled samples. Additionally, a detailed investigation into the reaction kinetics and pH dependence of this compound with different functional groups would provide a clearer understanding of its selectivity and help in developing more specific labeling protocols.
Table 1: Factors Influencing Derivatization with Isothiocyanates and Sulfonyl Chlorides
| Parameter | Influence on PITC Derivatization | Influence on Dansyl Chloride Derivatization | Relevance to this compound |
| pH | Reaction with amines is favored at alkaline pH. | Reacts with amino and hydroxyl groups, with reactivity being pH-dependent. researchgate.net | Optimization of pH is crucial to ensure selective reaction with amine groups. |
| Temperature | Elevated temperatures can increase reaction rate but may decrease stability of derivatives. nih.gov | Often requires elevated temperatures for efficient reaction. researchgate.net | A balance must be struck between reaction efficiency and derivative stability. |
| Solvent | Typically performed in a mixture of organic solvent and aqueous buffer. | Usually carried out in an aqueous-organic mixture. researchgate.net | The choice of solvent can affect both solubility and reactivity. |
| Analyte Structure | Stability of PTC-amino acid can vary with the amino acid side chain. | Reactivity can be influenced by the steric and electronic properties of the analyte. | The specific biological molecule being labeled will influence reaction efficiency and product stability. |
Innovations in High-Throughput Analytical Methodologies
The demand for analyzing large numbers of biological samples has driven the development of high-throughput screening (HTS) methodologies. utexas.edu These automated systems, often employing 96-well or 384-well plates, can significantly accelerate research in areas like drug discovery and biomarker identification. nih.govnih.gov While this compound is a valuable reagent for protein labeling, its integration into high-throughput workflows is an area ripe for innovation. chemimpex.com
Future advancements could involve the development of automated derivatization protocols using robotic liquid handling systems. This would not only increase sample throughput but also improve the reproducibility of the labeling reaction by minimizing human error. Coupling these automated derivatization platforms with rapid analytical techniques such as ultra-high-performance liquid chromatography (UHPLC) and mass spectrometry (MS) would create a powerful pipeline for large-scale quantitative proteomics and metabolomics. glpbio.comyoutube.com The development of microfluidic devices, or "lab-on-a-chip" systems, for this compound derivatization and analysis could further miniaturize and accelerate the entire workflow. psu.edusdu.dk
Expanding the Scope of Biological Systems for Investigation
The primary application of this compound has been in the labeling and analysis of proteins and peptides. chemimpex.com However, its reactive isothiocyanate group can, in principle, label any biomolecule with a primary or secondary amine. This opens up the possibility of using this compound to study a wider range of biological systems.
Future research could explore the use of this compound in the field of metabolomics to label and quantify amino-containing metabolites. nih.gov This could provide valuable insights into metabolic pathways and their dysregulation in disease. Furthermore, its application in targeted proteomics could be expanded to investigate specific protein modifications or to quantify low-abundance proteins in complex biological matrices. nih.gov The investigation of this compound in diverse biological samples, from microbial cultures to plant tissues and animal models, could uncover novel applications and expand our understanding of various biological processes.
Table 2: Potential Applications of this compound in Diverse Biological Systems
| Biological System | Potential Application | Research Focus |
| Proteomics | Quantitative analysis of protein expression. | Developing robust methods for labeling complex protein mixtures for comparative proteomics. |
| Metabolomics | Derivatization and quantification of amino-containing metabolites. | Establishing protocols for the analysis of the aminome in various biological fluids and tissues. nih.gov |
| Glycobiology | Labeling of amino sugars and glycoproteins. | Investigating the glycosylation status of proteins and its role in cellular function. |
| Drug Discovery | High-throughput screening of compound libraries that modulate protein-protein interactions. | Utilizing fluorescence polarization or FRET assays with this compound labeled proteins. |
Development of Novel this compound Derivatives for Enhanced Performance
While this compound is a useful reagent, there is always room for improvement through the design and synthesis of novel derivatives with enhanced properties. Future research in this area could focus on several key aspects to improve the performance of this class of labeling agents.
One direction is to modify the dansyl fluorophore to create derivatives with different spectral properties, such as longer emission wavelengths to minimize background fluorescence from biological samples, or larger Stokes shifts to improve signal-to-noise ratios. Another avenue of investigation is the development of derivatives with improved water solubility, which would simplify labeling procedures in aqueous biological buffers. Furthermore, the introduction of cleavable linkers between the dansyl and PITC moieties could enable more sophisticated analytical strategies, such as the selective release of the labeled molecule after initial analysis. The synthesis of isotopically labeled this compound derivatives (e.g., containing ¹³C or ¹⁵N) would also be highly valuable for quantitative mass spectrometry-based proteomics.
Table 3: Potential Modifications for Novel this compound Derivatives
| Modification | Desired Outcome | Potential Advantage |
| Fluorophore Modification | Altered spectral properties (e.g., red-shifted emission). | Reduced background fluorescence, improved sensitivity in complex samples. |
| Increased Hydrophilicity | Enhanced water solubility. | Simplified labeling in aqueous buffers, reduced use of organic co-solvents. |
| Cleavable Linker | Facile removal of the fluorescent tag. | Enables subsequent analyses of the unmodified target molecule. |
| Isotopic Labeling | Incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N). | Facilitates accurate quantification in mass spectrometry-based proteomics. |
Q & A
Q. What is the mechanistic role of Dansylamino-PITC in Edman degradation, and how does it enable amino acid sequencing?
this compound acts as a fluorescent coupling reagent in Edman degradation, facilitating stepwise cleavage of N-terminal amino acids from peptides. It reacts with the terminal amino group under alkaline conditions, forming a stable thiourea derivative. The dansyl group provides fluorescence for detection, enabling precise identification via HPLC or mass spectrometry . Key steps include:
Q. What experimental parameters are critical for optimizing this compound in protein sequencing workflows?
Optimization requires systematic variation of:
- pH : Alkaline conditions (pH 9–10) enhance coupling efficiency.
- Temperature : 40–50°C balances reaction speed and reagent stability.
- Molar Ratios : A 2:1 reagent-to-peptide ratio minimizes incomplete derivatization.
- Reaction Time : 30–60 minutes ensures complete coupling without side reactions. Validate results using internal standards and replicate runs to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve inconsistencies in amino acid yield when using this compound for complex protein mixtures?
Contradictory yields often arise from:
- Protein Size : Larger proteins may require extended cleavage times.
- Post-Translational Modifications : Phosphorylation or glycosylation can sterically hinder reagent access. Methodological Solutions :
- Fractionation : Pre-separate proteins via SDS-PAGE or chromatography.
- Controlled Hydrolysis : Use partial enzymatic digestion to expose termini.
- Statistical Calibration : Apply regression models to adjust for interference from co-eluting residues .
Q. What experimental controls are essential when comparing this compound with alternative reagents (e.g., PITC) in Edman degradation?
A robust comparative framework should include:
- Baseline Controls : Unmodified peptides to assess background fluorescence.
- Spike-In Recoveries : Known amino acids added to quantify detection limits.
- Cross-Validation : Parallel analysis using mass spectrometry to confirm sequence accuracy. Data Interpretation :
- Use ANOVA to evaluate differences in coupling efficiency and detection sensitivity.
- Report limit of detection (LOD) and limit of quantification (LOQ) for both reagents .
Q. How can researchers design studies to investigate novel applications of this compound beyond traditional protein sequencing?
Align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Pilot studies to test applications in glycoprotein sequencing or single-cell proteomics.
- Novelty : Conduct a systematic review (PRISMA guidelines) to identify gaps, such as its use in mapping disulfide bonds.
- Relevance : Link outcomes to advancements in biomarker discovery or structural biology .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
